Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Description
Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Biological Activity
Acetamide, N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications based on diverse research findings.
The compound has the following chemical properties:
- Molecular Formula: C19H23N5O2S
- Molecular Weight: 385.48 g/mol
- CAS Number: 603947-46-2
Synthesis
The synthesis of Acetamide involves multi-step organic reactions. Initial steps typically include the formation of the thioether linkage between the cyclohexylmethyl group and the triazinoindole moiety. The following general procedure can be observed:
- Formation of Thioether: Reacting an appropriate thioacid with a suitable amine.
- Cyclization: Utilizing cyclization techniques to form the triazinoindole structure.
- Purification: Employing chromatography for purification.
Biological Activity
Preliminary studies indicate that Acetamide exhibits various biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial effects. For instance, thiosemicarbazone derivatives often demonstrate enhanced antimicrobial properties when compared to their parent compounds .
- Anticancer Potential: Research into related thioether compounds suggests potential anticancer mechanisms involving apoptosis induction and cell cycle inhibition . The unique structural features of Acetamide may enhance its efficacy against cancer cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide. The presence of specific functional groups influences its interaction with biological targets:
Structural Feature | Effect on Activity |
---|---|
Cyclohexylmethyl group | Enhances lipophilicity and cellular uptake |
Thioether linkage | Potentially increases binding affinity to targets |
Triazinoindole moiety | Imparts unique pharmacological properties |
Case Studies
- Antimicrobial Studies : A study on thioether compounds demonstrated that modifications in the sulfur-containing moiety significantly altered their antimicrobial potency against various pathogens . Acetamide's structure may allow it to exhibit similar or enhanced effects.
- Anticancer Mechanisms : A review highlighted that gallium(III) complexes derived from thiosemicarbazones showed significant antiproliferative activity by affecting mitochondrial pathways . Given Acetamide's structural similarities, it may also interact with mitochondrial functions.
Properties
Molecular Formula |
C19H23N5O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-26-13-7-8-15-14(9-13)17-18(21-15)22-19(24-23-17)27-11-16(25)20-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
YWJNOGJPMSSJOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC4CCCCC4 |
Origin of Product |
United States |
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